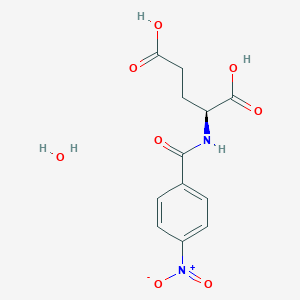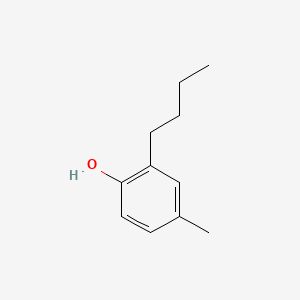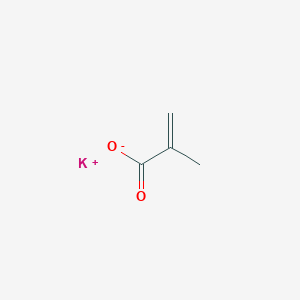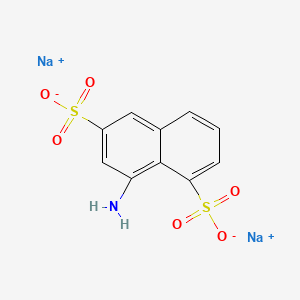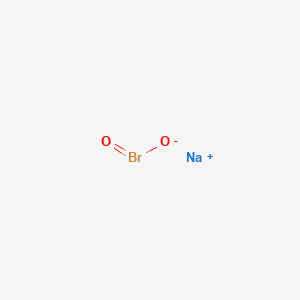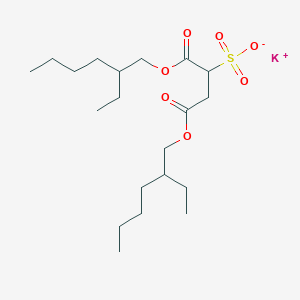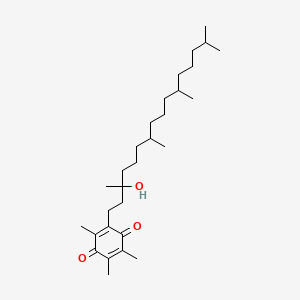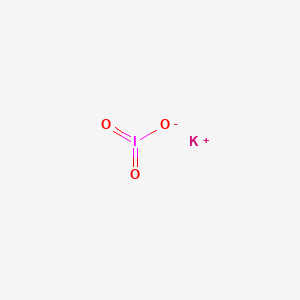
6-Deoxyglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxyglucose is a deoxy sugar, which means it is a glucose molecule where one of the hydroxyl groups has been replaced by a hydrogen atom. This modification makes it an important compound in various biochemical and industrial applications. Deoxy sugars like this compound are vital constituents of several antibiotics and anticancer drugs, playing crucial roles in the recognition and interaction of bioactive compounds with their targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Deoxyglucose typically involves the deoxygenation of glucose. One common method includes the use of D-glucose as a starting material, which undergoes a series of chemical reactions to replace the hydroxyl group at the 6th position with a hydrogen atom . This process often involves the use of protective groups to ensure selective deoxygenation and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound can involve enzymatic methods, where specific enzymes catalyze the deoxygenation process. This method is advantageous due to its specificity and efficiency. Additionally, chemical synthesis methods are also employed, which may involve multiple steps and the use of various reagents to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Deoxyglucose can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Deoxygluconic acid, while reduction can produce 6-Deoxyglucitol .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Deoxyglucose involves its interaction with glucose transporters and enzymes involved in glucose metabolism. Once inside the cell, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which cannot be further metabolized, leading to the inhibition of glycolysis. This results in energy deprivation and can induce cell death, particularly in cancer cells that rely heavily on glycolysis for energy production .
Vergleich Mit ähnlichen Verbindungen
2-Deoxyglucose: Similar to 6-Deoxyglucose, but the hydroxyl group at the 2nd position is replaced by a hydrogen atom.
3-Deoxyglucose: The hydroxyl group at the 3rd position is replaced by a hydrogen atom. It has similar applications in metabolic studies.
4-Deoxyglucose: The hydroxyl group at the 4th position is replaced by a hydrogen atom. It is used in the synthesis of various bioactive compounds.
Uniqueness of this compound: this compound is unique due to its specific structural modification, which allows it to interact differently with metabolic enzymes and transporters compared to other deoxy sugars. This makes it particularly useful in studying glucose metabolism and as a potential therapeutic agent in cancer treatment .
Eigenschaften
CAS-Nummer |
488-79-9 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m1/s1 |
InChI-Schlüssel |
SHZGCJCMOBCMKK-GASJEMHNSA-N |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


